molecular formula C9H13N3S B2969831 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine CAS No. 1851672-54-2

1-(3-Methyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine

Cat. No.: B2969831
CAS No.: 1851672-54-2
M. Wt: 195.28
InChI Key: PFDFMCADZGEJQC-UHFFFAOYSA-N
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Description

1-(3-Methyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine is a heterocyclic compound that contains both a thiadiazole and a piperidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Scientific Research Applications

1-(3-Methyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide with appropriate reagents under controlled conditions. One common method involves the use of methyl hydrazinecarbodithioate or hydrazinecarbothioamide as starting materials, which are then reacted with hydrazonoyl chloride derivatives in the presence of triethylamine in absolute ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the thiadiazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings, such as 1,3,4-thiadiazole-2-thiol and 1,3,4-thiadiazole-5-carboxylic acid.

    Piperidine Derivatives: Compounds with similar piperidine rings, such as piperidine-4-carboxylic acid and 1-methylpiperidine.

Uniqueness

1-(3-Methyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine is unique due to the combination of the thiadiazole and piperidine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-methyl-5-(3-methylidenepiperidin-1-yl)-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3S/c1-7-4-3-5-12(6-7)9-10-8(2)11-13-9/h1,3-6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDFMCADZGEJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CCCC(=C)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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